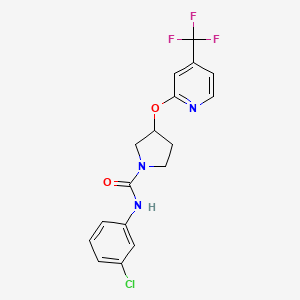

N-(3-chlorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

N-(3-chlorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3-chlorophenyl group and a 4-(trifluoromethyl)pyridin-2-yloxy substituent. The pyrrolidine core is substituted at the 1-position with a carboxamide linkage to a 3-chlorophenyl ring and at the 3-position with an ether-linked pyridine moiety bearing a trifluoromethyl group.

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3N3O2/c18-12-2-1-3-13(9-12)23-16(25)24-7-5-14(10-24)26-15-8-11(4-6-22-15)17(19,20)21/h1-4,6,8-9,14H,5,7,10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYKNUUQQHABIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core with a carboxamide functional group, a 3-chlorophenyl moiety, and a 4-(trifluoromethyl)pyridin-2-yl ether. Its molecular formula is C16H15ClF3N3O, and it has a molecular weight of approximately 363.76 g/mol. The trifluoromethyl group is known to enhance lipophilicity and biological activity in various compounds, making it a valuable pharmacophore in drug design .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist for certain GPCRs, which play crucial roles in signal transduction pathways. Research indicates that modifications in the structure can significantly affect receptor binding affinity and selectivity .

- Enzyme Inhibition : The presence of the pyridine and pyrrolidine rings suggests potential inhibition of enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibitory effects on enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives with similar functional groups demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects .

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies revealed that derivatives exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating effective dose ranges. The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through modulation of the p53 pathway .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of a series of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. This compound showed superior activity compared to standard antibiotics, suggesting its potential as a new antibacterial agent.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, derivatives of the compound were tested against breast cancer cell lines (MCF-7). Results indicated significant growth inhibition at concentrations as low as 10 µM, with further analysis revealing that these compounds could induce apoptosis through caspase activation .

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:

Functional Group Analysis

- Trifluoromethyl Groups : Present in the target and compounds , these groups enhance lipophilicity and metabolic resistance.

- Chlorophenyl vs.

- Oxygen Linkages : The pyridinyloxy ether in the target and introduces conformational flexibility compared to direct aryl substitutions (e.g., ).

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

- The coumarin-linked compound has higher molecular weight (382.8 vs.

Metabolic Stability

- Trifluoromethyl groups in the target and resist oxidative metabolism, extending half-life compared to non-fluorinated analogues.

- Piperidine-based compound may undergo faster hepatic clearance due to tertiary amine metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.